molecular formula C9H12Cl3N3Zn B12766177 Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) CAS No. 72906-57-1

Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-)

Cat. No.: B12766177
CAS No.: 72906-57-1
M. Wt: 333.9 g/mol
InChI Key: RQEQZLTWNNYSNK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) is a diazonium salt with a complex structure. Diazonium salts are known for their high reactivity and are widely used in organic synthesis, particularly in the preparation of aromatic compounds. The presence of the trichlorozincate anion adds unique properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diazonium salts typically involves the reaction of an aromatic amine with nitrous acid. For Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-), the process begins with the diazotization of 4-(ethylamino)-2-methylaniline. This reaction is carried out in an acidic medium at low temperatures to form the diazonium salt. The resulting diazonium ion is then reacted with zinc chloride to form the trichlorozincate complex .

Industrial Production Methods

Industrial production of diazonium salts often involves large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise control over reaction parameters .

Mechanism of Action

The mechanism of action of diazonium salts involves the formation of highly reactive intermediates. The diazonium group can be displaced by nucleophiles, leading to the formation of various substituted aromatic compounds. The trichlorozincate anion stabilizes the diazonium ion, allowing for controlled reactivity and selective transformations .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • Benzenediazonium tetrafluoroborate
  • Benzenediazonium sulfate

Uniqueness

Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) is unique due to the presence of the trichlorozincate anion, which provides enhanced stability and reactivity compared to other diazonium salts. This makes it particularly useful in reactions requiring high selectivity and controlled conditions .

Properties

CAS No.

72906-57-1

Molecular Formula

C9H12Cl3N3Zn

Molecular Weight

333.9 g/mol

IUPAC Name

4-(ethylamino)-2-methylbenzenediazonium;trichlorozinc(1-)

InChI

InChI=1S/C9H12N3.3ClH.Zn/c1-3-11-8-4-5-9(12-10)7(2)6-8;;;;/h4-6,11H,3H2,1-2H3;3*1H;/q+1;;;;+2/p-3

InChI Key

RQEQZLTWNNYSNK-UHFFFAOYSA-K

Canonical SMILES

CCNC1=CC(=C(C=C1)[N+]#N)C.Cl[Zn-](Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.